molecular formula C18H30O3 B14412302 2,4-Di(butan-2-yl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H,5H-1,3-benzodioxin-5-one CAS No. 83814-05-5

2,4-Di(butan-2-yl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H,5H-1,3-benzodioxin-5-one

Cat. No.: B14412302
CAS No.: 83814-05-5
M. Wt: 294.4 g/mol
InChI Key: UTLHXQNBCLZCFK-UHFFFAOYSA-N
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Description

2,4-Di(butan-2-yl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H,5H-1,3-benzodioxin-5-one is a complex organic compound with a unique structure that includes a benzodioxin ring fused with a tetrahydro-2H,5H-1,3-benzodioxin-5-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di(butan-2-yl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H,5H-1,3-benzodioxin-5-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxin Ring: This can be achieved through a cyclization reaction involving appropriate diols and aldehydes under acidic conditions.

    Introduction of Butan-2-yl Groups: This step involves alkylation reactions using butan-2-yl halides in the presence of strong bases such as sodium hydride or potassium tert-butoxide.

    Final Cyclization and Functionalization: The final step involves cyclization to form the tetrahydro-2H,5H-1,3-benzodioxin-5-one core, followed by functionalization to introduce the dimethyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Di(butan-2-yl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H,5H-1,3-benzodioxin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can be employed to reduce any unsaturated bonds.

    Substitution: Halogenation reactions using reagents like N-bromosuccinimide can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce halogen atoms at specific positions on the benzodioxin ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2,4-Di(butan-2-yl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H,5H-1,3-benzodioxin-5-one exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di(butan-2-yl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-1,3-benzodioxin-5-one: Similar structure but lacks the additional hydrogenation.

    2,4-Di(butan-2-yl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-1,3-benzodioxin-5-ol: Contains a hydroxyl group instead of a ketone.

Uniqueness

The uniqueness of 2,4-Di(butan-2-yl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H,5H-1,3-benzodioxin-5-one lies in its specific substitution pattern and the presence of both butan-2-yl and dimethyl groups, which can impart distinct chemical and physical properties compared to similar compounds.

Properties

CAS No.

83814-05-5

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

2,4-di(butan-2-yl)-7,7-dimethyl-6,8-dihydro-4H-1,3-benzodioxin-5-one

InChI

InChI=1S/C18H30O3/c1-7-11(3)16-15-13(19)9-18(5,6)10-14(15)20-17(21-16)12(4)8-2/h11-12,16-17H,7-10H2,1-6H3

InChI Key

UTLHXQNBCLZCFK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C2=C(CC(CC2=O)(C)C)OC(O1)C(C)CC

Origin of Product

United States

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